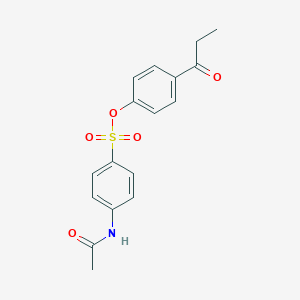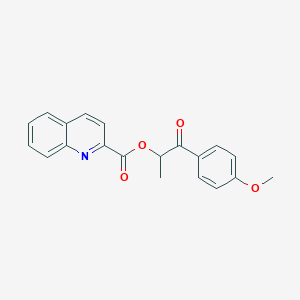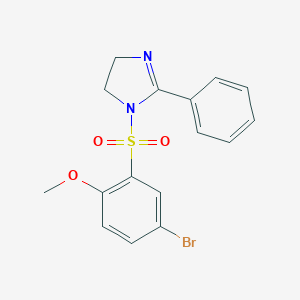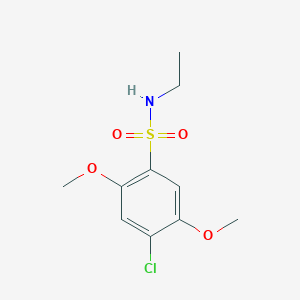
2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate is an organic compound that features a naphthalene ring and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-(2-naphthyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-(2-naphthyl)-2-hydroxyethyl 2,4-dihydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The aromatic rings in the compound can also participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Naphthyl)-2-oxoethyl benzoate
- 2-(2-Naphthyl)-2-oxoethyl 4-hydroxybenzoate
- 2-(2-Naphthyl)-2-oxoethyl 3,4-dihydroxybenzoate
Uniqueness
2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate is unique due to the presence of both naphthalene and dihydroxybenzoate moieties, which confer distinct chemical reactivity and biological activity. The hydroxyl groups on the benzoate ring enhance its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c20-15-7-8-16(17(21)10-15)19(23)24-11-18(22)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,20-21H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCOGDPLOVPZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500420.png)


![2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500424.png)

![2-[(2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B500426.png)





